REACTION_CXSMILES
|
Br.Br.[S:3]1[C:7]2[CH2:8][CH:9]([NH2:12])[CH2:10][CH2:11][C:6]=2[N:5]=[C:4]1N.N([O-])=O.P(P(O)(O)=O)(O)(O)=O.[OH-].[Na+]>Cl>[S:3]1[C:7]2[CH2:8][CH:9]([NH2:12])[CH2:10][CH2:11][C:6]=2[N:5]=[CH:4]1 |f:0.1.2,5.6|
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
Br.Br.S1C(=NC2=C1CC(CC2)N)N
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)P(=O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −30° C.
|
Type
|
CUSTOM
|
Details
|
over the course of 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
is kept at −30° C
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is warmed up to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with Chloroform/Ethanol 5:1 (3×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution is dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
CUSTOM
|
Details
|
is chromatographically purified over silica gel
|
Type
|
WASH
|
Details
|
eluting with dichloromethane/methanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
S1C=NC2=C1CC(CC2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |